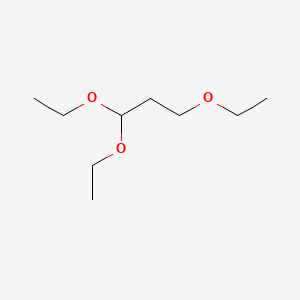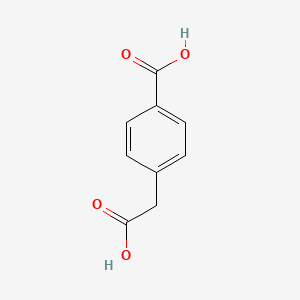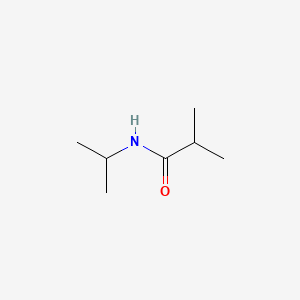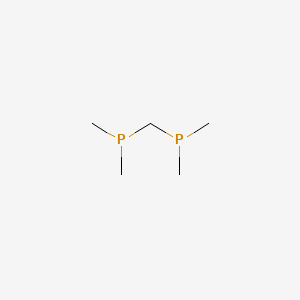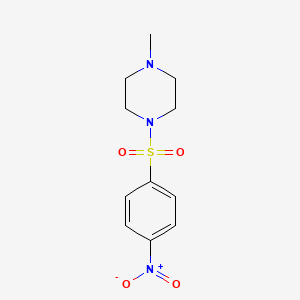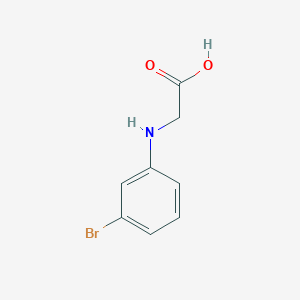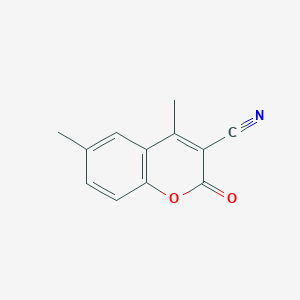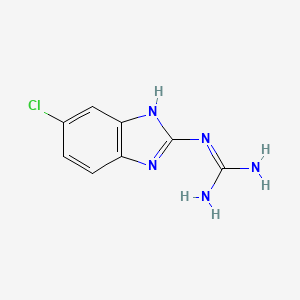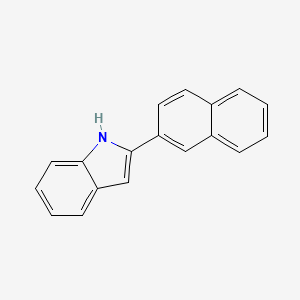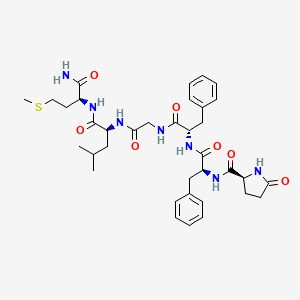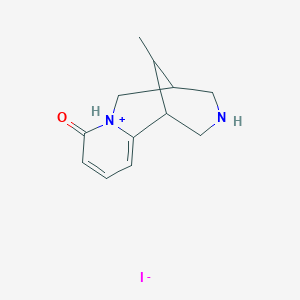
Pentyl isocyanate
概要
説明
Pentyl isocyanate is an organic compound with the linear formula CH3(CH2)4NCO . It has a molecular weight of 113.16 . It is used in laboratory chemicals .
Synthesis Analysis
Alkyl isocyanates, such as pentyl isocyanate, can be prepared in good to excellent yields by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .
Molecular Structure Analysis
The molecular structure of pentyl isocyanate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 18 bonds, including 7 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 aliphatic isocyanate .
Chemical Reactions Analysis
Isocyanates, including pentyl isocyanate, typically react with amines to give ureas and with alcohols to form carbamates .
Physical And Chemical Properties Analysis
Pentyl isocyanate is a liquid with a refractive index of n20/D 1.414 (lit.) . It has a boiling point of 136-137 °C (lit.) and a density of 0.878 g/mL at 25 °C (lit.) .
科学的研究の応用
C6H11NO C_6H_{11}NO C6H11NO
, and it plays a crucial role in various scientific research applications. Below is a comprehensive analysis focusing on six unique applications, each detailed in its own section.Fabrication of Polyurethanes
Pentyl isocyanate is a fundamental building block in the production of polyurethanes (PUs). PUs are polymers composed of organic units joined by carbamate (urethane) links. Due to their excellent mechanical properties and stability, PUs are used in a wide range of products, from foams and coatings to adhesives and elastomers . The reactivity of pentyl isocyanate with polyols forms the urethane linkage, which is the backbone of PU materials.
Coatings and Adhesives
In the coatings industry, pentyl isocyanate contributes to the development of high-performance surface treatments. Its ability to react with hydroxyl groups allows for the creation of durable and resistant coatings. Similarly, in adhesives, pentyl isocyanate helps in forming strong bonds between different materials, which is essential for industrial and construction applications .
Advanced Material Synthesis
Researchers are exploring the use of pentyl isocyanate in the synthesis of advanced materials. These materials often exhibit unique properties such as enhanced durability, thermal stability, and chemical resistance, making them suitable for high-tech applications .
Simulation and Modeling
Pentyl isocyanate is also a subject of interest in simulation and modeling studies. Accurate modeling of its behavior can lead to a better understanding of its properties and interactions at the molecular level. This knowledge is crucial for the design of new materials and the improvement of existing ones .
Safety and Hazards
Pentyl isocyanate is considered hazardous. It is a flammable liquid and vapor that causes skin irritation and serious eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
作用機序
Target of Action
Pentyl isocyanate is a chemical compound with the formula C6H11NO Isocyanates, in general, are known to react with a variety of nucleophiles including alcohols, amines, and even water .
Mode of Action
Pentyl isocyanate, like other isocyanates, is an electrophile. It reacts with nucleophiles such as alcohols to form a urethane linkage . This reaction can be represented as follows:
ROH+R’NCO→ROC(O)N(H)R’\text{ROH} + \text{R'NCO} \rightarrow \text{ROC(O)N(H)R'} ROH+R’NCO→ROC(O)N(H)R’
where R and R’ are alkyl or aryl groups .
Biochemical Pathways
Isocyanates are known to undergo a variety of reactions that can affect biochemical pathways . For instance, isocyanates react with water to form carbon dioxide, a reaction that is exploited in the production of polyurethane foams .
Pharmacokinetics
Its physical properties such as boiling point (136-137 °c) and density (0878 g/mL at 25 °C) have been reported .
Result of Action
The reaction of isocyanates with amines to form ureas is known . This reaction can lead to the formation of polyurethane materials when diisocyanates react with compounds containing two or more hydroxyl groups .
Action Environment
The action, efficacy, and stability of Pentyl isocyanate can be influenced by various environmental factors. For instance, the reactivity of isocyanates is known to be higher compared to structurally analogous isothiocyanates . Additionally, the reaction of isocyanates with water to form carbon dioxide suggests that the presence of water can influence the action of Pentyl isocyanate .
特性
IUPAC Name |
1-isocyanatopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-4-5-7-6-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVUKQWNRPNACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192662 | |
| Record name | Pentane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3954-13-0 | |
| Record name | Pentane, 1-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003954130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and any available spectroscopic data for pentyl isocyanate?
A1: Pentyl isocyanate has the molecular formula C6H11NO and a molecular weight of 113.16 g/mol.
- Infrared Spectroscopy (IR): While specific data for pentyl isocyanate is not provided in the papers, we can expect a characteristic strong absorption band in the range of 2250-2270 cm-1 due to the stretching vibration of the isocyanate functional group (-N=C=O). []
Q2: How do isocyanates, like pentyl isocyanate, interact with other materials?
A: Isocyanates are highly reactive compounds. The isocyanate group (-N=C=O) readily reacts with nucleophiles, particularly those containing active hydrogen atoms. [, ]
- Reactions with Amines: One of the most important reactions of isocyanates is their reaction with amines (-NH2), forming urea linkages (-NH-CO-NH-). This reaction is widely utilized in polymer chemistry, for instance, in the synthesis of polyurethane foams. []
- Reactions with Alcohols: Isocyanates also react with alcohols (-OH) to form urethane linkages (-NH-CO-O-). This reaction is also crucial in polymer chemistry, particularly in the production of polyurethanes. []
Q3: Are there safety concerns regarding the use of pentyl isocyanate?
A: While specific toxicity data for pentyl isocyanate might be limited, it's essential to recognize that isocyanates, in general, are considered hazardous substances. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

